molecular formula C10H18N2O4S B13630265 1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid

1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid

Katalognummer: B13630265
Molekulargewicht: 262.33 g/mol
InChI-Schlüssel: BZOKJUQAERNPFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Dioxo-3-piperazin-1-ylthiane-3-carboxylic acid is a heterocyclic compound that contains both piperazine and thiane moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

The synthesis of 1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid typically involves multi-step procedures. One common synthetic route includes the reaction of a thiane derivative with piperazine under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product. Industrial production methods may involve the optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

1,1-Dioxo-3-piperazin-1-ylthiane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.

Wissenschaftliche Forschungsanwendungen

1,1-Dioxo-3-piperazin-1-ylthiane-3-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions often include signal transduction mechanisms and metabolic processes, which are crucial for understanding the compound’s effects at the molecular level .

Vergleich Mit ähnlichen Verbindungen

1,1-Dioxo-3-piperazin-1-ylthiane-3-carboxylic acid can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C10H18N2O4S

Molekulargewicht

262.33 g/mol

IUPAC-Name

1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid

InChI

InChI=1S/C10H18N2O4S/c13-9(14)10(12-5-3-11-4-6-12)2-1-7-17(15,16)8-10/h11H,1-8H2,(H,13,14)

InChI-Schlüssel

BZOKJUQAERNPFK-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CS(=O)(=O)C1)(C(=O)O)N2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.